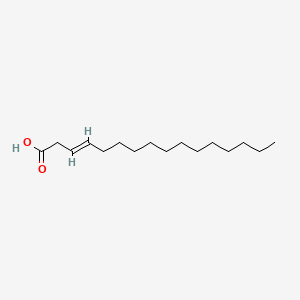

3-Hexadecenoic acid, (3E)-

Description

Historical Context of (3E)-Hexadecenoic Acid Research

The investigation into fatty acids with a trans-3 double bond is a relatively modern chapter in lipid biochemistry. While many common fatty acids were identified in the 19th and early 20th centuries, the first description of trans-3-hexadecenoic acid in a seed oil was reported in 1964. gerli.com This discovery opened a new avenue of research into the diversity of fatty acid structures in nature. Early studies in the 1960s and 1970s were pivotal, with researchers identifying the compound in the leaves of plants like the broad bean (Vicia faba) and red clover (Trifolium pratense). nih.govebi.ac.uk Seminal work on the alga Chlorella vulgaris during this period began to unravel the metabolic pathways and the biosynthesis of this unusual fatty acid. thegoodscentscompany.com These foundational studies established that (3E)-3-Hexadecenoic acid was not a random anomaly but a specific component of photosynthetic membranes in many eukaryotic organisms, setting the stage for decades of further research into its precise function. nih.gov

Occurrence and Distribution in Biological Systems

(3E)-3-Hexadecenoic acid is found across a diverse range of organisms, from higher plants to algae and seaweeds. Its presence is most notably associated with photosynthetic tissues.

Presence in Plants

This fatty acid is a characteristic, albeit often minor, component of the leaves of many higher plants, where it is almost exclusively found in the phosphatidylglycerol of chloroplast thylakoid membranes. nih.govaocs.org Its concentration can vary significantly between species and can be influenced by environmental factors like light and temperature. nih.govresearchgate.net

Research has confirmed the presence of (3E)-3-Hexadecenoic acid in a variety of plant species:

Glycine max (Soybean): The presence of 3-Hexadecenoic acid has been reported in Glycine max. nih.gov However, detailed analyses of fatty acids in soybean ethanol (B145695) extracts have identified n-Hexadecanoic acid and other common fatty acids, but not specifically the (3E)-3- isomer in high quantities. tjnpr.org

Trifolium pratense (Red Clover): This species is one of the plants where (3E)-3-Hexadecenoic acid was identified in early research, specifically within its leaves. ebi.ac.ukthegoodscentscompany.com

Vicia faba (Broad Bean): The leaves of the broad bean contain relatively high concentrations of (3E)-3-Hexadecenoic acid, accounting for about 4% of the total fatty acids. nih.gov Its levels increase with leaf age and are dependent on light exposure, being absent in tissues grown in the dark. nih.gov It is specifically located in the lamellar lipids of the chloroplasts.

Aster alpinus (Alpine Aster): The seed oil of this plant is a notable source, containing approximately 7.1% (3E)-3-Hexadecenoic acid.

Helenium bigelowii (Bigelow's Sneezeweed): The seed oil of this species contains a significant amount of (3E)-3-Hexadecenoic acid, constituting about 10% of the total fatty acids.

Table 1: Occurrence of (3E)-3-Hexadecenoic Acid in Selected Plants

| Plant Species | Common Name | Part(s) where Found | Reported Concentration (approx.) |

|---|---|---|---|

| Glycine max | Soybean | General | Reported, concentration not specified nih.gov |

| Trifolium pratense | Red Clover | Leaves | Present ebi.ac.ukthegoodscentscompany.com |

| Vicia faba | Broad Bean | Leaves | ~4% of total fatty acids nih.gov |

| Aster alpinus | Alpine Aster | Seed Oil | 7.1% of total fatty acids |

| Helenium bigelowii | Bigelow's Sneezeweed | Seed Oil | 10% of total fatty acids |

Detection in Other Organisms

The search for unique fatty acids has led to the identification of (3E)-3-Hexadecenoic acid in marine organisms as well, particularly seaweeds.

Palmaria palmata (Dulse) and Chondrus crispus (Irish Moss): These two red seaweeds, harvested from Nova Scotia, have been positively identified as containing (3E)-3-Hexadecenoic acid. thegoodscentscompany.com In Palmaria palmata, its production can be induced by light limitation.

Table 3: Occurrence of (3E)-3-Hexadecenoic Acid in Selected Seaweeds

| Seaweed Species | Common Name | Presence of (3E)-3-Hexadecenoic Acid | Notes |

|---|---|---|---|

| Palmaria palmata | Dulse | Confirmed | Production is influenced by light conditions. |

| Chondrus crispus | Irish Moss | Confirmed | Found alongside the (3E)-3- isomer in Nova Scotian samples. thegoodscentscompany.com |

Significance of Academic Research on 3-Hexadecenoic acid, (3E)- in Non-Human Organisms

Academic research into (3E)-3-Hexadecenoic acid in these diverse organisms has yielded significant insights into fundamental biological processes.

The primary significance lies in its close association with photosynthesis. This fatty acid is a specific component of phosphatidylglycerol (PG), a phospholipid found in the thylakoid membranes of chloroplasts where the light-dependent reactions of photosynthesis occur. nih.govsci-hub.st Research suggests that this specific lipid, PG containing (3E)-3-Hexadecenoic acid, is crucial for the proper structure and function of the light-harvesting complex II (LHCII), the main antenna system for collecting light energy in plants and green algae. nih.govresearchgate.netsci-hub.stoup.com It appears to play a role in the organization and stabilization of LHCII trimers, which is essential for efficient energy capture and transfer. sci-hub.stoup.com

Furthermore, the modulation of (3E)-3-Hexadecenoic acid levels in response to environmental cues highlights its role in plant adaptation. For instance, a decrease in the content of this fatty acid in cereals grown at low temperatures has been correlated with increased freezing tolerance. oup.comdntb.gov.ua This suggests that altering the composition of chloroplast membranes, including the level of this rigid trans-fatty acid, is a mechanism for adjusting membrane fluidity and protecting the photosynthetic apparatus from cold-induced damage. sci-hub.st

The distinct distribution of (3E)-3-Hexadecenoic acid also serves as a valuable chemotaxonomic marker, helping to classify and understand the evolutionary relationships between different plant species based on their chemical profiles.

Structure

3D Structure

Properties

CAS No. |

1686-10-8 |

|---|---|

Molecular Formula |

C16H30O2 |

Molecular Weight |

254.41 g/mol |

IUPAC Name |

(Z)-hexadec-3-enoic acid |

InChI |

InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h13-14H,2-12,15H2,1H3,(H,17,18)/b14-13- |

InChI Key |

PCBKWKNYISJGPJ-YPKPFQOOSA-N |

SMILES |

CCCCCCCCCCCCC=CCC(=O)O |

Isomeric SMILES |

CCCCCCCCCCCC/C=C\CC(=O)O |

Canonical SMILES |

CCCCCCCCCCCCC=CCC(=O)O |

melting_point |

53 - 54 °C |

physical_description |

Solid |

Origin of Product |

United States |

Biosynthesis of 3 Hexadecenoic Acid, 3e

Precursor Pathways for 3-Hexadecenoic acid, (3E)-

The journey to (3E)-3-Hexadecenoic acid begins with the de novo synthesis of fatty acids within the plant plastids. The foundational precursor is acetyl-CoA, which is used to build the saturated 16-carbon fatty acid, palmitic acid (16:0).

Key steps in the precursor pathway include:

De novo Palmitic Acid Synthesis: The Fatty Acid Synthase (FAS) complex sequentially adds two-carbon units, derived from malonyl-CoA, to an initial acetyl-CoA primer, ultimately forming palmitic acid. This synthesis relies on acyl carrier protein (ACP) to hold the growing acyl chain.

Glycerolipid Assembly: The newly synthesized palmitic acid is incorporated into a glycerol (B35011) backbone. Specifically, it is esterified to the sn-2 position of phosphatidylglycerol (PG), a major phospholipid component of the thylakoid membranes within chloroplasts. nih.govnih.gov This reaction is catalyzed by acyltransferases, such as glycerol-3-phosphate O-acyltransferase (GPAT), which initiate the synthesis of glycerolipids by transferring an acyl group to glycerol-3-phosphate. nih.govnih.gov

Substrate Formation: The direct substrate for the desaturation reaction that forms (3E)-3-Hexadecenoic acid is palmitic acid already esterified to phosphatidylglycerol. nih.govnih.gov The desaturation occurs on the 1-acyl-2-palmitoyl-PG molecular species located within the thylakoid membrane. nih.gov

Table 1: Key Precursors in (3E)-3-Hexadecenoic Acid Biosynthesis

| Precursor Molecule | Role in Pathway |

|---|---|

| Acetyl-CoA | Initial building block for fatty acid synthesis. |

| Malonyl-CoA | Provides two-carbon units for elongation by Fatty Acid Synthase. |

| Palmitic acid (16:0) | The direct 16-carbon saturated fatty acid product of the FAS complex. |

| sn-Glycerol-3-phosphate | The backbone molecule for the synthesis of phosphatidylglycerol. |

Enzymatic Mechanisms in 3-Hexadecenoic acid, (3E)- Synthesis

The synthesis of (3E)-3-Hexadecenoic acid is a multi-step process governed by distinct enzyme complexes. The initial construction of the carbon backbone is handled by the fatty acid synthase complex, while the introduction of the unique trans-3 double bond is performed by a specialized desaturase.

Fatty acid desaturases are enzymes that introduce double bonds into the acyl chains of fatty acids. mdpi.com The formation of (3E)-3-Hexadecenoic acid is catalyzed by a novel and highly specific desaturase that differs from the more common desaturases responsible for other hexadecenoic acid isomers.

The FAD4 Enzyme: Research in Arabidopsis thaliana has identified the enzyme responsible as Fatty Acid Desaturase 4 (FAD4) . nih.govuniprot.org This enzyme is a plastid-targeted integral membrane protein. nih.gov FAD4 is distinct from other characterized desaturases and represents a unique class of enzymes. nih.gov Its specific function is to introduce a trans double bond at the Δ³ position of a palmitoyl (B13399708) group located at the sn-2 position of phosphatidylglycerol. nih.govuniprot.org

Formation of Other Isomers: In contrast, other common isomers of hexadecenoic acid are formed by different desaturases acting on palmitic acid, typically as a thioester of CoA or ACP.

Palmitoleic acid (9Z-16:1): Formed from palmitic acid by a Δ⁹-desaturase.

Sapienic acid (6Z-16:1): Formed from palmitic acid by a Δ⁶-desaturase. researchgate.net

The FAD4-catalyzed reaction is unusual because nearly all double bonds introduced by plant fatty acid desaturases have a cis configuration. The formation of a trans bond by FAD4 is a key feature of this biosynthetic pathway. nih.gov

Table 2: Comparison of Desaturases in Hexadecenoic Acid (16:1) Isomer Synthesis

| Isomer | Enzyme | Substrate | Bond Position & Geometry |

|---|---|---|---|

| (3E)-3-Hexadecenoic acid | FAD4 | Palmitic acid on phosphatidylglycerol | Δ³, trans |

| Palmitoleic acid | Δ⁹-Desaturase | Palmitic acid (as CoA/ACP ester) | Δ⁹, cis |

The Fatty Acid Synthase (FAS) complex is fundamental to the biosynthesis of (3E)-3-Hexadecenoic acid, as it is responsible for creating the necessary 16-carbon saturated precursor, palmitic acid. Plant FAS is a Type II system, composed of several discrete, monofunctional proteins housed within the plastid stroma.

The FAS cycle involves four core reactions that are repeated seven times to produce palmitate:

Condensation: A ketoacyl-ACP synthase (KAS) catalyzes the condensation of the growing acyl-ACP chain with a two-carbon unit from malonyl-ACP.

Reduction: A β-ketoacyl-ACP reductase (KAR) reduces the β-keto group to a hydroxyl group.

Dehydration: A hydroxyacyl-ACP dehydratase (HAD) removes a water molecule to create a double bond.

Reduction: An enoyl-ACP reductase (ENR) reduces the double bond to form a saturated acyl-ACP, now elongated by two carbons.

After seven cycles, a thioesterase releases the completed 16-carbon palmitic acid from ACP, making it available for incorporation into glycerolipids like phosphatidylglycerol, the substrate for the FAD4 enzyme.

Genetic and Molecular Regulation of 3-Hexadecenoic acid, (3E)- Biosynthetic Pathways

The biosynthesis of (3E)-3-Hexadecenoic acid is tightly regulated at both the genetic and molecular levels, responding to developmental cues and environmental stimuli.

Regulation of the FAD4 Gene: The primary point of specific regulation is the expression of the FAD4 gene. Studies have shown that overexpression of the FAD4 cDNA in transgenic Arabidopsis leads to an increased accumulation of (3E)-3-Hexadecenoic acid in phosphatidylglycerol, confirming that the level of FAD4 enzyme is a key control point. nih.gov

Environmental and Developmental Control: The synthesis of this fatty acid is influenced by external factors, particularly light. Its accumulation is absent in etiolated (dark-grown) tissues and increases with leaf age and light exposure. nih.gov Specific light wavelengths, such as blue and yellow light, have been shown to optimally support its biosynthesis, which correlates with the development of well-formed grana stacks in chloroplasts. researchgate.net Furthermore, its content is known to decrease during cold acclimation in crops like wheat, which is associated with a general downregulation of chloroplast-related gene expression. nih.gov

Metabolic Fates and Turnover of 3 Hexadecenoic Acid, 3e

Incorporation of 3-Hexadecenoic acid, (3E)- into Complex Lipids

(3E)-3-Hexadecenoic acid is a unique fatty acid primarily found in the photosynthetic membranes of eukaryotic organisms, such as higher plants and green algae. nih.govcornell.edu Research has consistently shown that this fatty acid is almost exclusively esterified to a specific class of phospholipids, namely phosphatidylglycerol (PG), within the chloroplasts. nih.govresearchgate.net

In the green alga Dunaliella salina and the higher plant Chlamydomonas reinhardtii, (3E)-3-hexadecenoic acid is a significant component of the phosphatidylglycerol located in the thylakoid membranes of chloroplasts. nih.govcornell.edu Studies on developing leaves of various monocotyledons, including barley, maize, and wheat, have demonstrated that the content of trans-3-hexadecenoic acid in phosphatidylglycerol can increase substantially as the leaf sections mature. nih.gov For instance, a 20-fold increase was observed between the youngest and oldest leaf sections. nih.gov This accumulation with age and its presence in light-exposed, but not etiolated (dark-grown), tissues suggest a role related to the development and function of the photosynthetic apparatus. ebi.ac.uknih.gov

The biosynthesis of this unique lipid involves the desaturation of palmitic acid (16:0) that is already part of a PG molecule. nih.gov Evidence suggests that this conversion from a saturated 16:0-containing PG to a (3E)-3-hexadecenoic acid-containing PG occurs via a trans-desaturase enzyme located deep within the thylakoid compartment. nih.gov This specific localization and incorporation into PG are linked to the biogenesis and structural stability of the light-harvesting chlorophyll (B73375) a/b-protein complex (LHCII), a critical component of the photosystem II in photosynthesis. cornell.edu

| Organism/Tissue | Primary Complex Lipid | Subcellular Location | Key Finding | Source |

|---|---|---|---|---|

| Broad Bean (Vicia faba) | Phosphatidylglycerol | Chloroplasts | Constitutes about 4% of total fatty acids; amount increases with leaf age. | ebi.ac.uknih.gov |

| Green Alga (Dunaliella salina) | Phosphatidylglycerol | Thylakoid Membranes | Formed by trans-desaturation of palmitic acid on existing PG molecules. | nih.gov |

| Chlamydomonas reinhardtii | Phosphatidylglycerol | Photosynthetic Membranes | Involved in the biogenesis and stabilization of the oligomeric light-harvesting complex. | cornell.edu |

| Developing Monocot Leaves (Barley, Maize, etc.) | Phosphatidylglycerol | Chloroplasts | Content increases significantly with the age of the leaf section. | nih.gov |

| Red Clover (Trifolium pratense) | Not specified | Leaves | Isolated from leaf lipids. | thegoodscentscompany.com |

Catabolic Pathways for 3-Hexadecenoic acid, (3E)- (e.g., Beta-oxidation)

While best known for its structural role in plants, (3E)-3-Hexadecenoic acid and its derivatives are also processed through catabolic pathways. The primary mechanism for fatty acid degradation is beta-oxidation. Recent research using nuclear magnetic resonance (NMR) has unveiled an alternative catalytic activity within mitochondrial fatty acid oxidation that directly produces (3E)-hexadecenoyl-CoA. acs.org

During the oxidation of palmitoyl-CoA (the activated form of palmitic acid) by the mitochondrial enzymes very-long-chain acyl-CoA dehydrogenase (VLCAD) and acyl-CoA dehydrogenase family member 9 (ACAD9), the expected α,β-dehydrogenation product is (2E)-hexadecenoyl-CoA. acs.org However, these enzymes also catalyze a "γ-oxidation," leading to the formation of both (3E)-hexadecenoyl-CoA and (3Z)-hexadecenoyl-CoA stereoisomers. acs.org

These 3-enoyl-CoA products are not standard intermediates in the canonical beta-oxidation spiral. acs.org To be further metabolized, they must be converted into the conventional (2E)-enoyl-CoA intermediate. This isomerization is accomplished by enoyl-CoA isomerase enzymes, which shift the double bond from the C3-C4 position to the C2-C3 position. acs.org Once converted, the resulting (2E)-hexadecenoyl-CoA can enter the mainstream beta-oxidation pathway and be processed by subsequent enzymes like enoyl-CoA hydratase and hydroxyacyl-CoA dehydrogenase. acs.org The degradation of other trans-fatty acids has been shown to sometimes be less efficient than their cis counterparts, potentially leading to the accumulation of intermediate metabolites. nih.gov

| Enzyme | Canonical Product (α,β-dehydrogenation) | Alternative Products (γ-oxidation) | Relative Yield of γ-Oxidation Stereoisomers | Source |

|---|---|---|---|---|

| VLCAD | (2E)-Hexadecenoyl-CoA | (3E)-Hexadecenoyl-CoA and (3Z)-Hexadecenoyl-CoA | ~66% (3E) isomer, ~34% (3Z) isomer | acs.org |

| ACAD9 | (2E)-Hexadecenoyl-CoA | (3E)-Hexadecenoyl-CoA and (3Z)-Hexadecenoyl-CoA | ~66% (3E) isomer, ~34% (3Z) isomer | acs.org |

Intracellular Trafficking of 3-Hexadecenoic acid, (3E)- and its Derivatives

While specific studies on the intracellular trafficking of (3E)-3-Hexadecenoic acid are not extensively detailed, the process can be inferred from the general mechanisms established for long-chain fatty acids (LCFAs). nih.govresearchgate.net The transport of LCFAs from the bloodstream or extracellular space into cells and to their metabolic destinations is a multi-step process designed to overcome their low water solubility. nih.gov

The key stages of LCFA trafficking include:

Dissociation from Carrier Proteins: In circulation, fatty acids are bound to albumin. The first step in cellular uptake is their dissociation from this carrier protein, a process that may be facilitated by high-affinity membrane proteins. researchgate.net

Transmembrane Movement: Fatty acids cross the plasma membrane. This is thought to occur through both passive diffusion (flip-flop across the lipid bilayer) and protein-mediated transport involving membrane-bound proteins like fatty acid translocase (FAT/CD36) and various fatty acid transport proteins (FATPs). researchgate.net

Cytoplasmic Transport: Once inside the cell, LCFAs bind to cytoplasmic fatty acid-binding proteins (FABPs). researchgate.netnih.gov These proteins not only solubilize the fatty acids in the aqueous cytosol but also direct them towards specific organelles and metabolic pathways. nih.govnih.gov

Metabolic Activation: Before entering metabolic pathways like beta-oxidation or lipid synthesis, fatty acids must be activated to their acyl-CoA esters. mcmaster.ca This reaction is catalyzed by acyl-CoA synthetases, which are often part of the FATP family of proteins. researchgate.netmcmaster.ca This activation "traps" the fatty acid within the cell and primes it for subsequent reactions. mcmaster.ca

Targeting to Organelles: The resulting acyl-CoA derivatives are then shuttled to their final destinations, such as mitochondria for beta-oxidation or the endoplasmic reticulum for incorporation into complex lipids. researchgate.net This directed movement is crucial for preventing the detergent-like effects of free fatty acids and their CoA esters and for ensuring metabolic efficiency. nih.gov

The transport and trafficking of (3E)-3-Hexadecenoic acid and its derivatives are presumed to follow these fundamental pathways, utilizing a combination of membrane transporters, cytosolic binding proteins, and activating enzymes to reach their sites of action, whether for catabolism in the mitochondria or for incorporation into lipids in the chloroplasts or endoplasmic reticulum. nih.govresearchgate.net

Biological Roles and Functions of 3 Hexadecenoic Acid, 3e in Non Human Systems

Role in Plant Physiology

(3E)-3-Hexadecenoic acid, also known as trans-3-hexadecenoic acid, is a plant metabolite found in photosynthetic tissues. nih.govebi.ac.uk It is a distinctive component of chloroplast membranes, particularly within phosphatidylglycerol (PG), a major phospholipid in these membranes. sci-hub.stnih.govresearchgate.net This fatty acid is unique because most double bonds in plant fatty acids are in the cis configuration, whereas this compound possesses a trans double bond. oup.com

(3E)-3-Hexadecenoic acid is an integral part of phosphatidylglycerol (PG) in the thylakoid membranes of chloroplasts. sci-hub.stnih.gov Thylakoid membranes are the site of the light-dependent reactions of photosynthesis. The presence of this specific fatty acid in PG is believed to play a structural role within the light-harvesting complex II (LHCII), which is the main light-harvesting antenna of photosystem II (PSII). sci-hub.stnih.gov

Research using mutants of the green alga Chlamydomonas reinhardtii that lack (3E)-3-hexadecenoic acid has shown that these mutants are unable to stabilize the trimeric state of the LHCII. sci-hub.st This suggests that (3E)-3-hexadecenoic acid-containing PG is crucial for the organization and stability of these photosynthetic complexes. sci-hub.st The rigid nature of the trans double bond in this fatty acid may contribute to the structural integrity of the lipid matrix within the thylakoid membrane. sci-hub.st

The biosynthesis of (3E)-3-hexadecenoic acid occurs within the chloroplasts. nih.govnii.ac.jp Studies on the green alga Dunaliella salina indicate that it is formed from palmitic acid (16:0) that is already incorporated into PG molecules. nih.gov This conversion is catalyzed by a trans-desaturase located within the thylakoid compartment. nih.govnii.ac.jp

Table 1: Fatty Acid Composition in Thylakoid Lipids of Chlamydomonas reinhardtii

Data derived from studies on Chlamydomonas reinhardtii mutants lacking (3E)-3-Hexadecenoic acid. sci-hub.st

The levels of (3E)-3-hexadecenoic acid in plant membranes have been observed to change in response to temperature stress, suggesting a role in cold hardening. nih.gov In winter rye (Secale cereale), growth at low, cold-hardening temperatures leads to a significant decrease in the amount of (3E)-3-hexadecenoic acid in the thylakoid PG. nih.govpsu.edu This decrease is correlated with an alteration in the organization of the LHCII, shifting from a predominantly oligomeric form to a monomeric form. ebi.ac.uknih.gov

This modulation of LHCII organization is thought to be a part of the plant's acclimation to low temperatures. ebi.ac.uknih.gov A study on various cultivars of rye and wheat showed a linear relationship between the decrease in (3E)-3-hexadecenoic acid content and increased freezing tolerance. ebi.ac.uk However, this relationship is not universal across all cold-tolerant plant species, as some dicotyledonous species did not show a similar significant decrease. ebi.ac.uk In citrus seedlings, while other fatty acids changed significantly with cold hardening, (3E)-3-hexadecenoic acid was specifically found only in phosphatidylglycerol. nih.gov

The accumulation of (3E)-3-hexadecenoic acid is also influenced by light intensity. researchgate.netresearchgate.net Higher light irradiance leads to an increase in its content, which favors the formation of oligomeric LHCII. researchgate.netresearchgate.net The interplay between light and temperature modulates the levels of this fatty acid, which in turn affects the structure of the light-harvesting complexes. researchgate.netresearchgate.net

Table 2: Changes in (3E)-3-Hexadecenoic Acid Content in Winter Rye under Different Growth Conditions

Data based on studies of winter rye grown at different temperatures. nih.gov

While direct involvement of (3E)-3-hexadecenoic acid in specific signal transduction pathways is not extensively detailed in the provided context, its role in modulating the structure of the LHCII suggests an indirect influence on signaling processes related to photosynthesis and stress responses. osti.gov Changes in the organization of the LHCII can affect energy transfer and photoprotective mechanisms like non-photochemical quenching (NPQ). researchgate.net The synthesis of (3E)-3-hexadecenoic acid itself is linked to redox signaling, as it requires the activity of a peroxiredoxin that is activated by hydrogen peroxide. osti.gov This suggests a potential link between the accumulation of this fatty acid and the redox state of the chloroplast, which is a key component of various signaling pathways. osti.govfoodb.ca

Role in Invertebrate Systems (e.g., Insect Chemical Ecology)

Research into the chemical communication of insects has extensively documented the use of fatty acids as pheromones for functions ranging from mate attraction to aggregation and alarm signaling. researchgate.netslu.se These compounds are typically synthesized from common saturated fatty acids like palmitic acid (C16:0) and stearic acid (C18:0) through specific enzymatic pathways involving desaturases, chain-shortening enzymes, reductases, and acetyltransferases. dtu.dkwikipedia.org

Despite the prevalence of C16 fatty acids in these pathways, searches of scientific databases and chemical ecology literature did not yield specific examples of 3-Hexadecenoic acid, (3E)- acting as a semiochemical (a chemical involved in communication) for any invertebrate species. The compound is primarily identified as a metabolite in plants, such as Glycine max (soybean) and various seaweeds. nih.govebi.ac.uk

Many insect pheromones are unsaturated fatty acids or their derivatives. For instance, various isomers of hexadecenoic acid are known pheromone precursors in Lepidoptera (moths and butterflies). A common precursor is (Z)-11-hexadecenoic acid, which is produced from palmitic acid by a Δ11-desaturase enzyme. nih.govd-nb.infogoogle.com This underscores the high specificity of the enzymatic systems that produce these signaling molecules, where different enzymes create double bonds at different positions within the fatty acid chain.

The β-oxidation pathway is also involved in tailoring the chain length of fatty acids to produce specific pheromone precursors. dtu.dk While these pathways can, in principle, generate a wide variety of structures, there is no documented evidence in the surveyed literature of a pathway that specifically produces or utilizes 3-Hexadecenoic acid, (3E)- for pheromone synthesis in insects. The presence of a trans-double bond at the 3-position is a known feature in some insect-derived molecules, but not specifically linked to this C16 acid as a pheromone.

Chemical communication relies on the precise recognition of specific molecules by an organism's sensory systems. Intraspecific communication, such as mate attraction, often depends on highly specific pheromone blends, where even minor components can be crucial for eliciting a behavioral response. Interspecific communication involves signals that are detected by different species, which can act as kairomones (benefiting the receiver, e.g., a predator detecting prey) or allomones (benefiting the emitter, e.g., a defensive secretion). mdpi.com

While hexadecenoic acid (isomer unspecified) has been noted as a component of cuticular lipids in some insects, its role in these contexts is often attributed to functions like preventing desiccation or as a general metabolic product rather than a specific communication signal. mdpi.comekb.eg In some cases, fatty acids on an insect's cuticle can serve as kairomones for other species, such as mosquitoes being attracted to hexadecenoic acid from human sweat. biorxiv.org However, no such inter- or intraspecific signaling role has been specifically attributed to 3-Hexadecenoic acid, (3E)- in invertebrates based on the available scientific literature.

Advanced Analytical Methodologies for 3 Hexadecenoic Acid, 3e Research

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Analysis

Gas chromatography-mass spectrometry (GC-MS) stands as a cornerstone technique for the analysis of fatty acids due to its high sensitivity and resolving power. researchgate.netresearchgate.net It is particularly well-suited for the quantitative analysis of complex fatty acid mixtures. nih.gov The process generally involves the separation of volatile fatty acid derivatives by gas chromatography, followed by their detection and identification by mass spectrometry. avantiresearch.comjfda-online.com

For the analysis of 3-Hexadecenoic acid, (3E)-, a typical GC-MS workflow would involve extraction from the biological matrix, derivatization to a more volatile form, and subsequent injection into the GC-MS system. jfda-online.com The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase of the column. sigmaaldrich.com As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for each compound. pcbiochemres.com High-temperature GC-MS can be employed for the analysis of less volatile lipid species. nih.gov

The selection of an appropriate capillary column is critical for achieving good separation of fatty acid isomers. mdpi.comrsc.org Polar columns are often superior for separating fatty acid methyl ester (FAME) isomers. rsc.org The use of single ion monitoring (SIM) in GC-MS can enhance sensitivity and allow for the resolution of co-eluting peaks. researchgate.netnih.gov

Derivatization Techniques for GC-MS

Due to their inherent polarity and low volatility, fatty acids require derivatization prior to GC-MS analysis. nih.gov This process converts the polar carboxyl group into a less polar and more volatile ester, making the compound amenable to gas chromatography. sigmaaldrich.com

The most common derivatization method is the conversion of fatty acids to their corresponding fatty acid methyl esters (FAMEs). nih.govifremer.fr This is often achieved through esterification using reagents like boron trichloride (B1173362) in methanol (B129727) (BCl3-methanol) or acetyl chloride in methanol. researchgate.netsigmaaldrich.com The resulting FAMEs are stable and provide excellent chromatographic properties for GC analysis. sigmaaldrich.com

Another effective derivatization agent is pentafluorobenzyl (PFB) bromide, which creates PFB esters. nih.gov This method is particularly useful for negative chemical ionization (NCI) GC-MS, which can offer high sensitivity. nih.gov Other derivatization strategies include the formation of N-acyl pyrrolidides, picolinyl esters, and 4,4-dimethyloxazoline (DMOX) derivatives, which can be particularly useful for determining the position of double bonds within the fatty acid chain. ifremer.frdss.go.th The choice of derivatization reagent and reaction conditions, such as temperature and time, must be optimized to ensure complete derivatization and prevent the formation of artifacts. researchgate.netscielo.br

Isomer Differentiation and Stereochemical Analysis

Differentiating between positional and geometric isomers of fatty acids is a significant analytical challenge. rsc.orgsciex.com While standard GC-MS can separate many isomers, specialized techniques are often required for unambiguous identification. sciex.com The choice of GC column is crucial, with longer and more polar columns generally providing better resolution of isomers, including cis/trans isomers. researchgate.netrsc.org

For determining the exact position of the double bond in monounsaturated fatty acids like 3-Hexadecenoic acid, (3E)-, derivatization to form specific adducts can be employed. For instance, derivatization to 4,4-dimethyloxazoline (DMOX) derivatives or picolinyl esters can yield mass spectra with fragment ions that are diagnostic of the double bond position. ifremer.frdss.go.th

The stereochemical analysis, specifically determining the E (trans) or Z (cis) configuration of the double bond, is also critical. High-resolution capillary GC columns can often separate E and Z isomers. researchgate.net In some cases, specialized MS fragmentation techniques, such as electron-activated dissociation (EAD), can provide information about the stereochemistry of the double bond in derivatized fatty acids. sciex.com The analysis of fragmentation patterns in the mass spectra of certain derivatives can also help in assigning the correct stereochemistry. acs.org

Mass Spectrometry-Based Lipidomics for 3-Hexadecenoic acid, (3E)- Profiling

Lipidomics aims to comprehensively analyze the full complement of lipids within a biological system. labome.com Mass spectrometry is the central analytical platform for lipidomics due to its sensitivity and ability to identify and quantify a vast array of lipid species. labome.com Profiling 3-Hexadecenoic acid, (3E)- within a complex lipidome involves its identification and quantification as a free fatty acid or as a component of more complex lipids.

In a typical lipidomics workflow, lipids are first extracted from the sample. The total lipid extract can be analyzed directly by infusion-based mass spectrometry (shotgun lipidomics), or the lipids can be separated by liquid chromatography (LC) prior to MS analysis (LC-MS). LC-MS offers the advantage of reducing ion suppression and separating isomeric species. sciex.com

For the specific analysis of 3-Hexadecenoic acid, (3E)-, it can be measured as part of the total fatty acid profile after hydrolysis of all lipid classes and subsequent derivatization and GC-MS analysis, as described previously. rsc.org Alternatively, LC-MS/MS can be used to analyze intact complex lipids containing the 3-Hexadecenoic acid, (3E)- acyl chain. Fragmentation of the parent lipid ion in the mass spectrometer can reveal the composition of its fatty acid constituents. The presence of other hexadecenoic acid isomers, such as palmitoleic acid (9Z-16:1) and sapienic acid (6Z-16:1), necessitates careful chromatographic separation and mass spectral interpretation to accurately profile 3-Hexadecenoic acid, (3E)-. nih.govplos.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. utdallas.edu For 3-Hexadecenoic acid, (3E)-, NMR is invaluable for confirming the presence and configuration of the double bond.

¹H NMR spectroscopy can be used to identify the protons attached to the double bond. The chemical shifts and coupling constants of these olefinic protons are characteristic of their chemical environment and stereochemistry. For a (3E)- configuration, the coupling constant between the two protons across the double bond is typically larger than for a (3Z)- configuration.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shifts of the carbons involved in the double bond can further confirm its presence and provide clues about its configuration. semanticscholar.org

Advanced 2D NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), can be used to establish the connectivity between protons and carbons in the molecule, allowing for a complete and unambiguous structural assignment. semanticscholar.orgscience.gov These techniques are crucial for definitively confirming the structure of 3-Hexadecenoic acid, (3E)-.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and straightforward technique used to identify the functional groups present in a molecule. utdallas.edu When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of the molecule's functional groups. utdallas.edu

For 3-Hexadecenoic acid, (3E)-, the IR spectrum would exhibit several key absorption bands:

O-H stretch: A very broad band in the region of 3300-2500 cm⁻¹ is characteristic of the hydroxyl group of the carboxylic acid. libretexts.org

C=O stretch: A strong, sharp absorption band around 1710 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid. utdallas.edu

C=C stretch: The carbon-carbon double bond will show an absorption in the range of 1680-1640 cm⁻¹. libretexts.org

=C-H bend: A key diagnostic peak for the (3E)- or trans configuration is the out-of-plane bending vibration of the C-H bonds on the double bond, which typically appears as a strong absorption around 960-970 cm⁻¹. The presence of this band is strong evidence for a trans double bond.

The following table summarizes the expected IR absorption bands for 3-Hexadecenoic acid, (3E)-.

| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) |

| Carboxylic Acid O-H | Stretch, broad | 3300 - 2500 |

| Carboxylic Acid C=O | Stretch, strong | ~1710 |

| Alkene C=C | Stretch | 1680 - 1640 |

| trans-Alkene =C-H | Bend, out-of-plane | ~970 |

| Alkane C-H | Stretch | 3000 - 2850 |

Isotopic Labeling Techniques for Pathway Elucidation

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules within a biological system. nih.gov By introducing a fatty acid, such as 3-Hexadecenoic acid, (3E)-, that has been enriched with a stable isotope (e.g., ¹³C or ²H), researchers can follow its incorporation into various metabolic pathways.

Stable Isotope Resolved Metabolomics (SIRM) is an approach that uses stable isotope tracers to track individual atoms through metabolic networks. nih.gov For example, cells or organisms can be supplied with a ¹³C-labeled precursor, and the distribution of the ¹³C label in 3-Hexadecenoic acid, (3E)- and its downstream metabolites can be analyzed by mass spectrometry or NMR. bohrium.comresearchgate.net This allows for the quantification of metabolic fluxes, such as the rates of synthesis, elongation, and desaturation. bohrium.com

For instance, to study the biosynthesis of 3-Hexadecenoic acid, (3E)-, one could administer ¹³C-labeled acetyl-CoA or a longer-chain saturated fatty acid precursor. The pattern and extent of ¹³C incorporation into the 3-Hexadecenoic acid, (3E)- molecule, as determined by MS, would reveal the pathways involved in its formation. bohrium.com Similarly, by providing labeled 3-Hexadecenoic acid, (3E)-, its conversion to other fatty acids or its incorporation into complex lipids can be tracked, providing insights into its metabolic roles. nih.gov

The following table outlines some common stable isotopes used in fatty acid metabolism studies.

| Isotope | Natural Abundance (%) | Application in Fatty Acid Research |

| ¹³C | 1.1 | Tracing carbon backbones in biosynthesis and metabolism |

| ²H (Deuterium) | 0.015 | Tracing fatty acid uptake and turnover |

| ¹⁵N | 0.37 | Labeling of nitrogen-containing lipids |

| ¹⁸O | 0.2 | Studying oxidation and other enzymatic reactions |

Ecological Significance of 3 Hexadecenoic Acid, 3e

Role in Inter-organismal Chemical Communication (excluding pest control applications)

While direct evidence specifically detailing the role of 3-Hexadecenoic acid, (3E)- as a semiochemical in inter-organismal communication is limited, the broader class of fatty acids to which it belongs is known to be involved in such interactions. Fatty acids and their derivatives can act as signaling molecules in various ecological contexts, including allelopathy and symbiotic relationships.

In marine ecosystems, phytoplankton release a variety of organic compounds, including fatty acids, into the surrounding water. nih.govornl.govresearchgate.net This dissolved organic matter is a crucial component of the marine food web, influencing the behavior and metabolism of marine bacteria and other microorganisms. nih.govsc.edu The specific fatty acid composition of these exudates can vary between phytoplankton species and can signal the availability of a food source to different microbial communities. nih.govmdpi.comresearchgate.net Given that 3-Hexadecenoic acid, (3E)- is a known constituent of some phytoplankton, it likely plays a role in these complex microbial interactions.

Environmental Presence and Dynamics in Natural Ecosystems

3-Hexadecenoic acid, (3E)- is consistently found in the photosynthetic tissues of plants. nih.govebi.ac.uk Its synthesis is closely linked to chloroplasts, and its concentration can fluctuate based on environmental cues such as light and temperature. For example, in the broad bean (Vicia faba), the amount of trans-3-hexadecenoic acid increases with leaf age and is influenced by light and dark cycles. ebi.ac.uk Similarly, in the green alga Dunaliella salina, this fatty acid is a significant component of phosphatidylglycerol in chloroplast membranes. nih.gov

In the marine realm, 3-Hexadecenoic acid, (3E)- has been identified in various species of macroalgae (seaweeds) and phytoplankton. nih.govmdpi.comresearchgate.netvliz.be The fatty acid profiles of these organisms are diverse and can be influenced by geographical location and environmental conditions. vliz.be The presence of this fatty acid in primary producers forms the base of many aquatic food webs.

The environmental fate of 3-Hexadecenoic acid, (3E)-, like other unsaturated fatty acids, is primarily through microbial degradation. In aquatic environments, fatty acids released by phytoplankton are consumed by heterotrophic bacteria. nih.gov The structure of the fatty acid, including the presence and position of double bonds, can influence its biodegradability.

Below is a table summarizing the reported presence of trans-3-Hexadecenoic acid in various organisms:

| Organism | Common Name | Domain | Notes |

| Glycine max | Soybean | Eukaryota | Reported as a plant metabolite. nih.gov |

| Vicia faba | Broad Bean | Eukaryota | Levels increase with leaf age and are affected by light cycles. ebi.ac.uk |

| Dunaliella salina | - | Eukaryota | A component of chloroplast membranes. nih.gov |

| Various marine phytoplankton | - | Eukaryota/Bacteria | A constituent of the lipids that form the base of the marine food web. nih.govmdpi.comresearchgate.net |

| Various marine macroalgae | Seaweeds | Eukaryota | Part of the diverse fatty acid profiles of seaweeds. vliz.be |

Contribution to Biogeochemical Cycles

The primary contribution of 3-Hexadecenoic acid, (3E)- to biogeochemical cycles is through its role in the carbon cycle. As a lipid produced by phytoplankton, it is a component of the biological carbon pump. us-ocb.org During photosynthesis, marine phytoplankton fix atmospheric carbon dioxide into organic matter, including fatty acids like 3-Hexadecenoic acid, (3E)-.

This fixed carbon can be transferred through the marine food web when phytoplankton are consumed by zooplankton and other organisms. nih.gov Alternatively, when phytoplankton die, their organic matter, including their lipid content, can sink to the deep ocean. us-ocb.org This process, known as carbon export, sequesters carbon from the atmosphere for long periods. The efficiency of this export can be influenced by the composition of the phytoplankton community and the chemical nature of the lipids they produce.

The following table provides a generalized overview of the fatty acid composition of different phytoplankton groups, which may include 16-carbon unsaturated fatty acids like 3-Hexadecenoic acid, (3E)-. The values represent a percentage of total fatty acids.

| Phytoplankton Group | % C16 Fatty Acids | % C18 Fatty Acids | % >C20 Polyunsaturated Fatty Acids |

| Chlorophyta (Green Algae) | 12-28% | 35-43% | Varies by class |

| Diatoms | >40% | Low | >10% (as EPA) |

| Dinoflagellates | Varies | ~20% | High (as DHA and others) |

| Haptophyta | Varies | Varies | High (as EPA and/or DHA) |

| Cryptophyta | Low | High | Well-represented (EPA and DHA) |

Note: This table, adapted from data on marine phytoplankton fatty acid profiles, illustrates the general distribution of fatty acid chain lengths. The specific percentage of 3-Hexadecenoic acid, (3E)- within the C16 fraction can vary significantly. nih.govmdpi.comresearchgate.net

Future Directions and Emerging Research Avenues in 3 Hexadecenoic Acid, 3e Studies

Systems Biology Approaches to 3-Hexadecenoic acid, (3E)- Metabolic Networks

A systems biology approach, which integrates computational and experimental methods, offers a holistic perspective on the complex interactions of molecules within a biological system. hmdb.ca Applying this to 3-Hexadecenoic acid, (3E)-, can help elucidate its metabolic network, from biosynthesis to degradation and its interaction with other cellular components. This fatty acid is known to be involved in broader fatty acid and lipid metabolism pathways. hmdb.ca

Future research will likely focus on constructing detailed metabolic models that map the enzymatic reactions and regulatory mechanisms governing the cellular concentrations of 3-Hexadecenoic acid, (3E)-. Studies on the biosynthesis of a related isomer, trans-Δ3-hexadecenoic acid, in the chloroplasts of broad beans and the green alga Dunaliella salina have shown its formation from palmitic acid. nih.govnih.gov This suggests that a similar pathway may be responsible for the synthesis of the (3E)- isomer. By analogy with other hexadecenoic acid isomers, key enzymes such as desaturases are likely involved in its formation. researchgate.netnih.gov

Integrative analyses combining transcriptomics, proteomics, and metabolomics will be crucial in identifying the specific genes, proteins, and other metabolites that are part of the 3-Hexadecenoic acid, (3E)- metabolic network. This comprehensive view will be essential for understanding how the flux through this pathway is controlled and how it adapts to different physiological conditions.

Table 1: Key Research Areas in Systems Biology of 3-Hexadecenoic acid, (3E)-

| Research Area | Key Objectives | Potential Methodologies |

|---|---|---|

| Metabolic Pathway Elucidation | To identify the complete biosynthetic and degradation pathways. | Isotope tracing, metabolic flux analysis, genome-scale metabolic modeling. |

| Regulatory Network Analysis | To understand the genetic and enzymatic regulation of the metabolic pathway. | Transcriptomics (RNA-seq), proteomics, protein-protein interaction studies. |

Identification of Novel Biological Functions in Underexplored Organisms

While 3-Hexadecenoic acid, (3E)- has been identified as a plant metabolite, notably in Glycine max (soybean), its presence and function in a vast array of underexplored organisms remain largely unknown. nih.gov There is significant potential for discovering novel biological roles by investigating its occurrence in diverse ecological niches.

For instance, this fatty acid has been found in seaweeds such as Palmaria palmata and Chondrus crispus. ebi.ac.uk Marine environments, including marine sponge-associated bacteria, are a promising source of bioactive compounds. A related compound, n-hexadecanoic acid, isolated from the marine sponge-associated bacterium Bacillus subtilis, has demonstrated antimicrobial and antibiofilm properties against multidrug-resistant Pseudomonas aeruginosa. bohrium.comnih.gov This raises the intriguing possibility that 3-Hexadecenoic acid, (3E)- from similar marine microorganisms could possess unique and valuable biological activities.

Furthermore, the world of insects presents another underexplored frontier. Insect lipids and their metabolism are critical for various physiological processes, and fatty acids can act as signaling molecules. nih.gov Investigating the presence and role of 3-Hexadecenoic acid, (3E)- in insects could reveal novel functions in development, reproduction, or defense. In the plant kingdom, fatty acids and their derivatives are known to act as signals in plant defense mechanisms. researchgate.net Future research could explore whether 3-Hexadecenoic acid, (3E)- plays a specific role in mediating plant responses to pathogens or environmental stress.

Table 2: Potential Novel Biological Functions in Underexplored Organisms

| Organism Group | Potential Function | Rationale |

|---|---|---|

| Marine Microorganisms | Antimicrobial, Antibiofilm | Based on the activity of the related n-hexadecanoic acid from Bacillus subtilis. bohrium.comnih.gov |

| Insects | Pheromone component, Developmental regulator | Fatty acids are known to have diverse signaling roles in insects. nih.gov |

Biotechnological Potential (excluding medical or safety applications)

The unique chemical structure of 3-Hexadecenoic acid, (3E)- makes it a candidate for various biotechnological applications, moving beyond traditional medical uses. A key area of interest is its potential as a precursor for specialty chemicals. For example, the microbial conversion of the related palmitoleic acid by Pseudomonas aeruginosa PR3 yields 7,10-dihydroxy-8(E)-hexadecenoic acid, a value-added product with potential industrial applications. usda.govusda.gov Such hydroxy fatty acids are valuable as starting materials for the synthesis of specialty nylons, plasticizers, and coatings due to their enhanced viscosity and reactivity. usda.govusda.gov This points to the feasibility of developing biocatalytic processes to produce functionalized derivatives of 3-Hexadecenoic acid, (3E)-.

The physical properties of fatty acids also lend themselves to applications in material science. 3-Hexadecenoic acid, (3E)- could be explored for its utility as a surfactant or emulsifier in various industrial formulations. foodb.ca

Another promising avenue is in the production of flavors and fragrances. The enzymatic conversion of fatty acids into "green notes" – volatile compounds responsible for the fresh scent of green leaves – is an established biotechnological process. researchgate.net Enzymes such as lipoxygenases and hydroperoxide lyases can be used to transform fatty acids into a variety of aldehydes and alcohols with desirable organoleptic properties. researchgate.net Investigating the enzymatic conversion of 3-Hexadecenoic acid, (3E)- could lead to the production of novel flavor and fragrance compounds for the food and cosmetic industries.

Table 3: Potential Biotechnological Applications of 3-Hexadecenoic acid, (3E)-

| Application Area | Potential Product/Use | Underlying Principle |

|---|---|---|

| Specialty Chemicals | Precursor for polymers, plasticizers, coatings | Microbial or enzymatic hydroxylation to create more reactive molecules. usda.govusda.gov |

| Material Science | Surfactants, Emulsifiers | Amphipathic nature of the fatty acid molecule. foodb.ca |

Q & A

Q. How do conflicting reports on the biological role of 3-hexadecenoic acid, (3E)- in chloroplast membranes arise, and how can they be resolved?

- Methodological Answer : Discrepancies in studies may stem from variations in plant growth conditions (light intensity, nutrient availability) or extraction protocols (e.g., incomplete lipid recovery). Design controlled experiments using Arabidopsis thaliana mutants lacking chloroplast-specific lipids. Combine lipidomics with membrane fluidity assays (e.g., fluorescence anisotropy) to correlate 3-hexadecenoic acid levels with thylakoid function. Cross-validate findings with -labeling to track biosynthesis pathways .

Q. What synthetic routes are most effective for producing isotopically labeled 3-hexadecenoic acid, (3E)- for metabolic tracing studies?

- Methodological Answer : Catalytic deuteration of 3-hexadecynoic acid using Lindlar’s catalyst (Pd/BaSO) in deuterated methanol yields (3E)-[D]-3-hexadecenoic acid. For -labeling, employ a Wittig reaction between [1-]-tetradecanal and ethyl (triphenylphosphoranylidene)acetate. Purify via reverse-phase HPLC and confirm isotopic purity (>98%) via high-resolution MS .

Q. How can researchers address inconsistencies in reported melting points (45–48°C) for 3-hexadecenoic acid, (3E)-?

- Methodological Answer : Variability arises from impurities or polymorphic forms. Recrystallize the compound from acetone at −20°C to obtain the α-polymorph (mp 46.5°C). Use differential scanning calorimetry (DSC) at 5°C/min under nitrogen to standardize thermal profiles. Cross-reference with X-ray diffraction data to confirm crystalline structure .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing clustered data in studies comparing 3-hexadecenoic acid, (3E)- levels across multiple plant genotypes?

- Methodological Answer : Apply linear mixed-effects models to account for nested variability (e.g., technical replicates within biological samples). Use false discovery rate (FDR) correction for multiple comparisons. For lipidomics datasets, employ orthogonal partial least squares-discriminant analysis (OPLS-DA) to distinguish genotype-specific lipid profiles .

Q. How should researchers design dose-response experiments to evaluate the pro-oxidant effects of 3-hexadecenoic acid, (3E)- in cell cultures?

- Methodological Answer : Use a factorial design with concentrations ranging from 10–200 µM. Include antioxidants (e.g., α-tocopherol) as negative controls. Measure lipid peroxidation via thiobarbituric acid reactive substances (TBARS) assay and correlate with intracellular ROS levels using DCFH-DA fluorescence. Normalize data to cell viability (MTT assay) to exclude cytotoxicity confounders .

Table: Comparison of Extraction Methods for 3-Hexadecenoic Acid, (3E)-

| Method | Recovery (%) | Purity (%) | Time (min) | Key Reference |

|---|---|---|---|---|

| Bligh-Dyer | 89 ± 3 | 92 ± 2 | 30 | |

| Folch (CHCl:MeOH 2:1) | 85 ± 4 | 88 ± 3 | 45 | |

| SPE (C18) | 94 ± 2 | 96 ± 1 | 60 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.